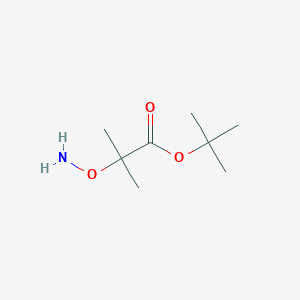

Tert-butyl 2-(aminooxy)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-(aminooxy)-2-methylpropanoate is an organic compound that features a tert-butyl ester group and an aminooxy functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminooxy)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Tert-butyl 2-(aminooxy)-2-methylpropanoate is a chemical compound with applications in scientific research, particularly as a building block in organic synthesis, biology, medicine, and industry. The compound's mechanism of action involves the reactivity of its aminooxy group, which can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications.

Scientific Research Applications

Chemistry this compound serves as a building block in organic synthesis for preparing complex molecules.

Biology It is used in modifying biomolecules for labeling and detection.

Medicine This compound is investigated for potential use in drug development, particularly in designing enzyme inhibitors. Additionally, tert-butyl hydroquinone, a related compound, mitigates oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating the Nrf2 pathway. It also offers protective effects against arsenic toxicity, colorectal cancer metastasis, retinal oxidative damage, cartilage destruction in osteoarthritis, and metabolic issues .

Industry this compound is utilized in producing specialty chemicals and materials with specific properties.

Potential Derivatives

- Oxidation: Nitroso or nitro derivatives.

- Reduction: Corresponding amine.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(aminooxy)-2-methylpropanoate involves the reactivity of the aminooxy group. This functional group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 2-(hydroxy)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an aminooxy group.

Tert-butyl 2-(methoxy)-2-methylpropanoate: Contains a methoxy group instead of an aminooxy group.

Uniqueness

Tert-butyl 2-(aminooxy)-2-methylpropanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity compared to its hydroxy and methoxy analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Activité Biologique

Tert-butyl 2-(aminooxy)-2-methylpropanoate (CAS No. 504436-46-8) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound features a tert-butyl ester group along with an aminooxy functional group. The synthesis typically involves the reaction between tert-butyl 2-bromo-2-methylpropanoate and hydroxylamine, facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as tetrahydrofuran (THF) at controlled temperatures.

The biological activity of this compound is primarily attributed to its aminooxy group, which can form stable oxime linkages with carbonyl compounds. This property is particularly useful in bioconjugation processes, allowing for specific modifications of biomolecules for labeling and detection purposes. The compound's reactivity also suggests potential applications in drug development, particularly as enzyme inhibitors .

Antibacterial Properties

Research indicates that compounds similar to this compound may exhibit antibacterial activity. For instance, studies have shown that modifications of aminooxy compounds can enhance their efficacy against bacterial strains by targeting specific penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Enzyme Inhibition

The compound's structure allows it to act as a potential inhibitor of various enzymes. The aminooxy group can interact with active sites of enzymes, potentially blocking substrate access or altering enzyme conformation. This mechanism has been explored in the context of developing new therapeutic agents for conditions such as cancer and bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| Tert-butyl 2-(hydroxy)-2-methylpropanoate | Hydroxy | Moderate reactivity |

| Tert-butyl 2-(methoxy)-2-methylpropanoate | Methoxy | Lower reactivity |

| This compound | Aminooxy | High potential for enzyme inhibition and bioconjugation |

The presence of the aminooxy group distinguishes this compound from its hydroxy and methoxy analogs, making it particularly valuable for applications requiring specific chemical interactions.

Case Studies and Research Applications

Several studies have highlighted the potential applications of this compound:

- Drug Development : Investigations into enzyme inhibitors have shown that derivatives of aminooxy compounds can significantly reduce bacterial load in murine models, suggesting their utility in treating infections caused by resistant strains .

- Bioconjugation Techniques : The ability to form oxime linkages has been exploited in developing targeted drug delivery systems where the compound can be conjugated with therapeutic agents for enhanced specificity.

- Cancer Research : The compound's mechanism involving enzyme inhibition is being explored for its role in cancer therapies, particularly in targeting pathways associated with tumor growth and metastasis .

Propriétés

IUPAC Name |

tert-butyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHXEMBNAVCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.